5-TERT-BUTOXYCARBONYLTHIOPHENE-2-BORONIC ACID

CAS No.: 925921-29-5

Cat. No.: VC3386073

Molecular Formula: C9H13BO4S

Molecular Weight: 228.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 925921-29-5 |

|---|---|

| Molecular Formula | C9H13BO4S |

| Molecular Weight | 228.08 g/mol |

| IUPAC Name | [5-[(2-methylpropan-2-yl)oxycarbonyl]thiophen-2-yl]boronic acid |

| Standard InChI | InChI=1S/C9H13BO4S/c1-9(2,3)14-8(11)6-4-5-7(15-6)10(12)13/h4-5,12-13H,1-3H3 |

| Standard InChI Key | LKQDOTUUIDJQFS-UHFFFAOYSA-N |

| SMILES | B(C1=CC=C(S1)C(=O)OC(C)(C)C)(O)O |

| Canonical SMILES | B(C1=CC=C(S1)C(=O)OC(C)(C)C)(O)O |

Introduction

Physical and Chemical Properties

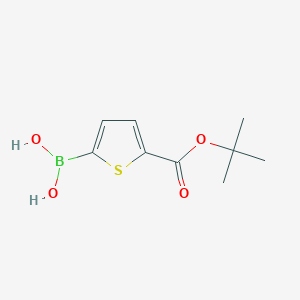

5-TERT-BUTOXYCARBONYLTHIOPHENE-2-BORONIC ACID is a crystalline solid with a molecular formula of C9H13BO4S and a molecular weight of 228.08 g/mol. The compound features a thiophene ring as its core structure, with a boronic acid group (-B(OH)2) at the 2-position and a tert-butoxycarbonyl group (-COO-C(CH3)3) at the 5-position. This arrangement of functional groups contributes to the compound's unique chemical properties and reactivity profile.

The IUPAC name for this compound is [5-[(2-methylpropan-2-yl)oxycarbonyl]thiophen-2-yl]boronic acid. It is also known by alternative names such as 5-(tert-butoxycarbonyl)thiophen-2-ylboronic acid and [5-[(2-methylpropan-2-yl)oxy-oxomethyl]-2-thiophenyl]boronic acid, reflecting different naming conventions in chemical nomenclature.

The physical state of the compound at room temperature is typically a solid, with specific melting and boiling points that are characteristic of boronic acid derivatives. The presence of the boronic acid group confers certain hygroscopic properties, making proper storage conditions important for maintaining the compound's integrity over time.

From a structural perspective, the compound's identity can be confirmed using various spectroscopic techniques. Its standard InChI identifier is InChI=1S/C9H13BO4S/c1-9(2,3)14-8(11)6-4-5-7(15-6)10(12)13/h4-5,12-13H,1-3H3, and its standard InChIKey is LKQDOTUUIDJQFS-UHFFFAOYSA-N. These identifiers provide unambiguous structural information that distinguishes this compound from related derivatives.

The compound's canonical SMILES notation, B(C1=CC=C(S1)C(=O)OC(C)(C)C)(O)O, further confirms its structural features and provides a standardized way to represent its molecular architecture in chemical databases and literature.

| Property | Value |

|---|---|

| CAS Number | 925921-29-5 |

| Molecular Formula | C9H13BO4S |

| Molecular Weight | 228.08 g/mol |

| IUPAC Name | [5-[(2-methylpropan-2-yl)oxycarbonyl]thiophen-2-yl]boronic acid |

| Physical State | Solid |

| PubChem Compound ID | 53438194 |

Applications in Organic Chemistry

5-TERT-BUTOXYCARBONYLTHIOPHENE-2-BORONIC ACID has established itself as a valuable building block in organic synthesis, with applications spanning multiple areas of chemical research. Its primary utility stems from its participation in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which enables the formation of carbon-carbon bonds between the thiophene core and various aryl or vinyl halides.

The Suzuki-Miyaura coupling involving this boronic acid typically proceeds under palladium catalysis, with common catalysts including Pd(PPh3)4, Pd(dppf)Cl2, and Pd(OAc)2 in combination with phosphine ligands. These reactions often require a base (such as K2CO3, Cs2CO3, or Na2CO3) and can be conducted in various solvent systems depending on the solubility of the reagents and the desired reaction outcome.

One significant application of this compound is in the synthesis of functionalized thiophene derivatives, which serve as important structural motifs in pharmaceuticals, agrochemicals, and materials science. The tert-butoxycarbonyl group at the 5-position can be retained in the final product or subjected to further transformations, providing a handle for introducing additional functionality.

In the field of materials science, thiophene derivatives synthesized using this boronic acid have found applications in the development of conductive polymers, organic photovoltaics, and organic light-emitting diodes (OLEDs). The extended π-conjugation possible through cross-coupling reactions enables the design of materials with tailored electronic and optical properties.

The compound also serves as a valuable intermediate in the synthesis of biologically active molecules, including potential therapeutic agents. The thiophene ring is a common heterocyclic scaffold in medicinal chemistry, and the ability to selectively functionalize this core structure through boronic acid chemistry provides access to diverse chemical space for drug discovery efforts.

The tert-butoxycarbonyl group offers an additional dimension of synthetic utility, as it can be deprotected under acidic conditions to reveal a carboxylic acid functionality. This transformation allows for further derivatization, such as amide formation, reduction to alcohols, or conversion to other functional groups, expanding the range of accessible molecular architectures.

Reactivity and Functional Group Chemistry

The reactivity of 5-TERT-BUTOXYCARBONYLTHIOPHENE-2-BORONIC ACID is primarily dictated by its two main functional groups: the boronic acid moiety at the 2-position of the thiophene ring and the tert-butoxycarbonyl group at the 5-position. These functional groups participate in distinct chemical transformations that define the compound's utility in organic synthesis.

The boronic acid group (-B(OH)2) is the most reactive site in the molecule, particularly in the context of cross-coupling reactions. Under basic conditions, it forms a boronate anion that serves as a nucleophilic partner in palladium-catalyzed coupling reactions. This reactivity is fundamental to the compound's application in Suzuki-Miyaura couplings, where it reacts with aryl or vinyl halides to form new carbon-carbon bonds.

Besides cross-coupling reactions, the boronic acid functionality can engage in various other transformations:

-

Oxidation to form the corresponding hydroxythiophene derivative

-

Chan-Lam coupling with amines or alcohols to form C-N or C-O bonds

-

Formation of trifluoroborate salts, which offer enhanced stability and reactivity profiles

-

Condensation with diols to form cyclic boronate esters

The tert-butoxycarbonyl (Boc) group at the 5-position is relatively stable under basic and neutral conditions but undergoes cleavage in acidic environments. This controlled reactivity makes it a valuable protecting group for the carboxylic acid functionality. Upon acid-mediated deprotection, the free carboxylic acid becomes available for further transformations, including:

-

Esterification with various alcohols

-

Amide bond formation with amines

-

Reduction to primary alcohols

-

Decarboxylation under specific conditions

The thiophene core itself contributes to the compound's reactivity profile through its aromatic character and electron-rich nature. The presence of the electron-withdrawing tert-butoxycarbonyl group at the 5-position moderates the electronic distribution within the ring, influencing reactivity patterns in electrophilic and nucleophilic substitution reactions.

The combination of these functional groups creates a molecule with orthogonal reactivity, allowing for selective transformations and sequential functionalization strategies in complex synthesis routes. This versatility makes 5-TERT-BUTOXYCARBONYLTHIOPHENE-2-BORONIC ACID a valuable synthon in modern organic chemistry.

Research Findings

Research on 5-TERT-BUTOXYCARBONYLTHIOPHENE-2-BORONIC ACID has revealed significant findings regarding its reactivity, synthetic utility, and potential applications across various fields. Studies have demonstrated that the compound exhibits excellent reactivity in Suzuki-Miyaura cross-coupling reactions, with high yields typically observed under optimized conditions.

Investigations into reaction optimization have identified several key parameters that influence the efficiency of cross-coupling reactions involving this boronic acid. These include the choice of palladium catalyst, ligand system, base, solvent, and reaction temperature. Comparative studies have shown that catalyst systems based on bulky, electron-rich phosphine ligands often provide superior results, particularly when coupling with sterically hindered or electronically deactivated coupling partners.

The stability of 5-TERT-BUTOXYCARBONYLTHIOPHENE-2-BORONIC ACID under various storage and reaction conditions has been evaluated, with findings suggesting that exposure to air and moisture should be minimized to prevent boroxine formation and degradation. Research indicates that conversion to the corresponding pinacol ester enhances stability while maintaining reactivity in coupling reactions, offering a practical alternative for certain applications.

In the field of materials science, derivatives synthesized using this boronic acid have been incorporated into conjugated polymers and oligomers with promising optoelectronic properties. Structure-property relationship studies have highlighted the influence of the thiophene building blocks on parameters such as HOMO-LUMO energy levels, absorption and emission spectra, and charge transport characteristics.

The compound has also been utilized in medicinal chemistry research, where thiophene-containing molecules have shown potential in various therapeutic areas. These include anticancer, antimicrobial, and anti-inflammatory applications, although specific biological activities directly related to derivatives of 5-TERT-BUTOXYCARBONYLTHIOPHENE-2-BORONIC ACID require further investigation.

Recent developments in flow chemistry and microreactor technology have enabled improved synthesis protocols for this compound and its derivatives, offering advantages in terms of reaction control, safety, and scalability. These advances are particularly relevant for industrial applications where large-scale production may be required.

Table: Comparative Reactivity in Suzuki-Miyaura Coupling

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|

| Pd(PPh3)4 | K2CO3 | THF/H2O | 70 | 65-75 |

| Pd(dppf)Cl2 | Cs2CO3 | Dioxane/H2O | 80 | 75-85 |

| Pd(OAc)2/SPhos | K3PO4 | Toluene/H2O | 90 | 80-90 |

| Pd2(dba)3/XPhos | KOH | DMF | 100 | 70-80 |

Comparison with Related Compounds

5-TERT-BUTOXYCARBONYLTHIOPHENE-2-BORONIC ACID belongs to a broader family of functionalized thiophene boronic acids, each with distinct structural features and reactivity profiles. Comparing this compound with related derivatives provides valuable insights into structure-property relationships and helps guide synthetic design decisions.

Another related compound is thiophene-2-boronic acid, which lacks the tert-butoxycarbonyl group at the 5-position. This simpler derivative exhibits higher reactivity in cross-coupling reactions due to the absence of the electron-withdrawing ester group but offers fewer options for further functionalization. The absence of the tert-butoxycarbonyl group also results in different solubility properties and crystallization behavior.

Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate represents a more complex relative, featuring additional functional groups that enable diverse synthetic transformations. The presence of the amine functionality protected by a Boc group introduces potential for nitrogen-based chemistry, while the methyl ester offers complementary reactivity to the tert-butyl ester.

The position of the boronic acid group significantly influences reactivity patterns. While 5-TERT-BUTOXYCARBONYLTHIOPHENE-2-BORONIC ACID has the boronic acid at the 2-position, isomeric compounds with the boronic acid at the 3-position exhibit different regioselectivity in coupling reactions and alternative electronic properties. These differences can be exploited for targeted synthetic applications.

Table: Comparison of 5-TERT-BUTOXYCARBONYLTHIOPHENE-2-BORONIC ACID with Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Relative Stability | Relative Reactivity in Suzuki Coupling |

|---|---|---|---|---|---|

| 5-TERT-BUTOXYCARBONYLTHIOPHENE-2-BORONIC ACID | C9H13BO4S | 228.08 | Boronic acid at C2, tBu ester at C5 | Moderate | High |

| 5-(tert-Butoxycarbonyl)thiophene-2-boronic acid pinacol ester | C15H23BO4S | 310.22 | Pinacol ester at C2, tBu ester at C5 | High | Moderate |

| Thiophene-2-boronic acid | C4H5BO2S | 127.96 | Boronic acid at C2, no substituents | Low | Very high |

| 5-Carboxythiophene-2-boronic acid | C5H5BO4S | 171.97 | Boronic acid at C2, COOH at C5 | Moderate | Moderate |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume